molecular formula C29H42Cl2CrN2O2 B6298024 [2,4-Bis(N-2,4-dimethylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride CAS No. 1252666-42-4

[2,4-Bis(N-2,4-dimethylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride

Cat. No.: B6298024
CAS No.: 1252666-42-4
M. Wt: 573.6 g/mol
InChI Key: CJBCZSNCTUEZDA-UHFFFAOYSA-L
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Description

[2,4-Bis(N-2,4-dimethylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride is a coordination compound featuring a chromium(II) center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,4-Bis(N-2,4-dimethylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride typically involves the reaction of chromium(II) chloride with 2,4-Bis(N-2,4-dimethylphenylimino)pentane in the presence of tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the chromium(II) center. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF)

    Temperature: Room temperature to slightly elevated temperatures

    Atmosphere: Inert (e.g., nitrogen or argon)

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring purity, and implementing safety measures for handling chromium compounds.

Chemical Reactions Analysis

Types of Reactions

[2,4-Bis(N-2,4-dimethylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride can undergo various types of chemical reactions, including:

    Oxidation: The chromium(II) center can be oxidized to chromium(III) under certain conditions.

    Reduction: The compound can participate in reduction reactions, often acting as a reducing agent.

    Substitution: Ligand exchange reactions where THF or other ligands can be substituted.

Common Reagents and Conditions

    Oxidation: Oxygen or other oxidizing agents

    Reduction: Hydrogen gas or other reducing agents

    Substitution: Various ligands such as phosphines or amines

Major Products Formed

    Oxidation: Chromium(III) complexes

    Reduction: Reduced organic products

    Substitution: New coordination compounds with different ligands

Scientific Research Applications

Chemistry

In chemistry, [2,4-Bis(N-2,4-dimethylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride is used as a catalyst in various organic reactions, including polymerization and coupling reactions. Its unique coordination environment allows for selective activation of substrates.

Biology and Medicine

While direct applications in biology and medicine are less common, the compound’s ability to undergo redox reactions makes it a potential candidate for studying redox processes in biological systems.

Industry

In industry, this compound can be used in the synthesis of fine chemicals and materials. Its catalytic properties are particularly valuable in the production of polymers and other complex organic molecules.

Mechanism of Action

The mechanism by which [2,4-Bis(N-2,4-dimethylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride exerts its effects is primarily through its ability to coordinate with various substrates and facilitate redox reactions. The chromium(II) center can donate or accept electrons, making it a versatile catalyst. The molecular targets and pathways involved depend on the specific reaction and substrates used.

Comparison with Similar Compounds

Similar Compounds

  • [2,4-Bis(N-2-methylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride
  • [2,4-Bis(N-2,4-dimethylphenylimino)pentane]-bis(thf)-chromium(III)-dichloride

Uniqueness

The uniqueness of [2,4-Bis(N-2,4-dimethylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride lies in its specific ligand environment and the oxidation state of the chromium center. This combination provides distinct catalytic properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2-N,4-N-bis(2,4-dimethylphenyl)pentane-2,4-diimine;dichlorochromium;oxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2.2C4H8O.2ClH.Cr/c1-14-7-9-20(16(3)11-14)22-18(5)13-19(6)23-21-10-8-15(2)12-17(21)4;2*1-2-4-5-3-1;;;/h7-12H,13H2,1-6H3;2*1-4H2;2*1H;/q;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBCZSNCTUEZDA-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C(C)CC(=NC2=C(C=C(C=C2)C)C)C)C.C1CCOC1.C1CCOC1.Cl[Cr]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42Cl2CrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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